Cas no 125639-64-7 ((S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester)

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester is a chiral ester derivative of (S)-2-hydroxy-4-phenylbutyric acid, commonly employed as an intermediate in pharmaceutical synthesis and asymmetric catalysis. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and its utility in the production of angiotensin-converting enzyme (ACE) inhibitors and other bioactive compounds. The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic applications. The compound’s well-defined stereochemistry and stability under standard conditions make it a reliable building block for fine chemical and medicinal chemistry research.
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester structure
125639-64-7 structure
商品名:(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
CAS番号:125639-64-7
MF:C12H16O3
メガワット:208.25364
MDL:MFCD03095465
CID:94697
PubChem ID:10987483

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • (S)-Ethyl 2-hydroxy-4-phenylbutanoate
    • 2-(S)-Hydroxy-4-Phenyl-Butyric Acid Ethyl Ester
    • (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
    • 1,4-BIS(TETRAHYDRO-2-FURYLOXY)BUTANE
    • Ethyl (S)-2-hydroxy-4-phenylbutyrate
    • Ethyl(S)-2-hydroxy-4-phenylbutanoate
    • ethyl (2S)-2-hydroxy-4-phenylbutanoate
    • Ethyl (S)-alpha-hydroxybenzenebutanoate
    • (S)-2-Hydroxy-4-phenylbutyrate
    • Ethyl (S)-2-hydroxy-4-phenybutyrate
    • S-(+)-ETHYL 2-HYDROXY-4-PHENYLBUTYRATE
    • (+)-ETHYL (S)-2-HYDROXY-4-PHENYLBUTYRATE
    • 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID, ETHYL ESTER
    • 125639-64-7
    • Benzenebutanoic acid, alpha-hydroxy-, ethyl ester, (alphaS)-
    • Ethyl 2-hydroxy-4-phenylbutyrate, (2S)-
    • Ethyl 2-hydroxy-4-phenylbutyrate, (+)-
    • ethyl (2S)-2-oxidanyl-4-phenyl-butanoate
    • 2828BZ7CJW
    • BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.S)-
    • ethyl (S)-2-hydroxy-4-phenylbutanoate
    • DTXSID90450893
    • UNII-2828BZ7CJW
    • SCHEMBL991355
    • AKOS016842495
    • MFCD03095465
    • BS-49165
    • (alphaS)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
    • ZJYKSSGYDPNKQS-NSHDSACASA-N
    • (S)-2-Hydroxy-4-phenylbutyric Acid, ethyl ester
    • A805405
    • CS-0227146
    • (2S)-2-hydroxy-4-phenylbutanoic acid ethyl ester
    • MDL: MFCD03095465
    • インチ: InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
    • InChIKey: ZJYKSSGYDPNKQS-NSHDSACASA-N
    • ほほえんだ: CCOC(=O)[C@H](CCC1=CC=CC=C1)O

計算された属性

  • せいみつぶんしりょう: 208.11000
  • どういたいしつりょう: 208.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: 微黄色油状
  • 密度みつど: 1.098
  • ゆうかいてん: Not available
  • ふってん: 331 ºC
  • フラッシュポイント: 138 ºC
  • 屈折率: n20/D 1.505
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 46.53000
  • LogP: 1.54320
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester セキュリティ情報

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S932382-1g
(S)-Ethyl 2-hydroxy-4-phenylbutanoate
125639-64-7 ≥98%
1g
¥500.40 2022-08-31
eNovation Chemicals LLC
K53791-5g
Ethyl(S)-2-hydroxy-4-phenylbutyrate
125639-64-7 99%
5g
$325 2024-05-25
Fluorochem
210678-250mg
S)-Ethyl 2-hydroxy-4-phenylbutanoate
125639-64-7 95%
250mg
£25.00 2022-03-01
abcr
AB200048-5 g
2-(S)-Hydroxy-4-phenyl-butyric acid ethyl ester; .
125639-64-7
5 g
€457.40 2023-07-20
abcr
AB200048-250 mg
2-(S)-Hydroxy-4-phenyl-butyric acid ethyl ester; .
125639-64-7
250 mg
€110.20 2023-07-20
eNovation Chemicals LLC
K53791-10g
Ethyl(S)-2-hydroxy-4-phenylbutyrate
125639-64-7 99%
10g
$585 2024-05-25
A2B Chem LLC
AA31216-100mg
(S)-Ethyl 2-hydroxy-4-phenylbutanoate
125639-64-7 98%
100mg
$8.00 2024-04-20
Ambeed
A582007-25g
(S)-Ethyl 2-hydroxy-4-phenylbutanoate
125639-64-7 98%
25g
$494.0 2024-04-25
Aaron
AR000OXO-5g
Benzenebutanoic acid, α-hydroxy-, ethyl ester, (αS)-
125639-64-7 98%
5g
$80.00 2025-01-20
Aaron
AR000OXO-10g
Benzenebutanoic acid, α-hydroxy-, ethyl ester, (αS)-
125639-64-7 98%
10g
$197.00 2023-12-16

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester 合成方法

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester 関連文献

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Esterに関する追加情報

(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: A Comprehensive Overview

The compound (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (CAS No. 125639-64-7) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as S-ethyl 2-hydroxy-4-phenylbutanoate, belongs to the class of esters and is characterized by its chiral center at the second carbon atom, which imparts optical activity to the molecule. The presence of a phenyl group at the fourth carbon further enhances its chemical diversity and reactivity.

Recent studies have highlighted the importance of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester in the field of drug delivery systems. Researchers have explored its ability to act as a prodrug, where the ester group can be cleaved under specific physiological conditions to release the parent acid, (S)-2-Hydroxy-4-phenylbutyric Acid. This property makes it an attractive candidate for targeted drug delivery, particularly in cancer therapy, where controlled release of therapeutic agents is crucial.

In terms of synthesis, (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester can be prepared via a variety of methods, including enzymatic resolution and asymmetric catalysis. These methods not only ensure high enantiomeric excess but also align with the principles of green chemistry by minimizing waste and reducing environmental impact. The use of chiral catalysts has been particularly effective in synthesizing this compound on an industrial scale, making it more accessible for research and commercial applications.

The pharmacokinetic properties of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester have been extensively studied, revealing its favorable absorption profile and bioavailability. These characteristics make it a promising candidate for oral drug delivery systems. Additionally, its ability to penetrate biological membranes efficiently has been leveraged in the development of nanomedicine formulations, where it serves as a stabilizing agent for drug nanoparticles.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity towards various therapeutic targets, including enzymes involved in inflammation and neurodegenerative diseases. These findings underscore its potential role in the development of novel therapeutic agents.

Moreover, the compound has been investigated for its role in metabolic pathways. Studies suggest that (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester can modulate key enzymes involved in lipid metabolism, offering new insights into its potential application in treating metabolic disorders such as obesity and diabetes. Its ability to influence cellular energy expenditure and fat storage mechanisms has drawn significant attention from researchers in the field of metabolic medicine.

In conclusion, (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (CAS No. 125639-64-7) stands out as a versatile compound with multifaceted applications in pharmaceuticals, drug delivery systems, and metabolic research. Its unique chemical structure, coupled with recent advancements in synthesis and computational modeling, positions it as a valuable tool in modern medicinal chemistry. As research continues to uncover its full potential, this compound is poised to make significant contributions to the development of innovative therapeutic solutions.

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Amadis Chemical Company Limited
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